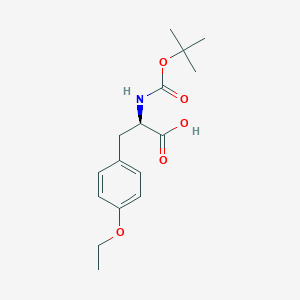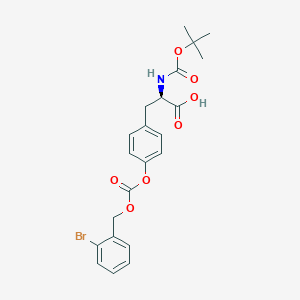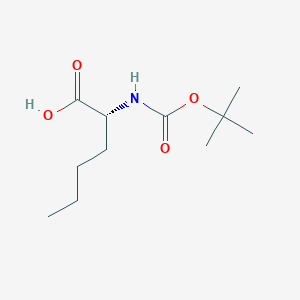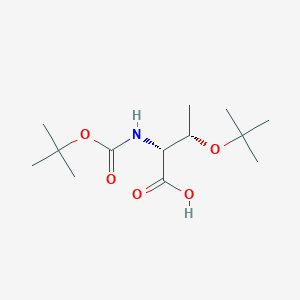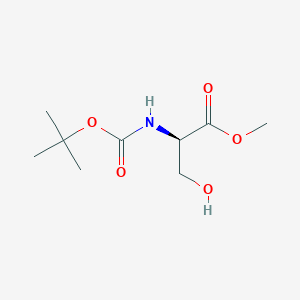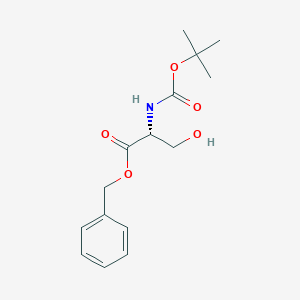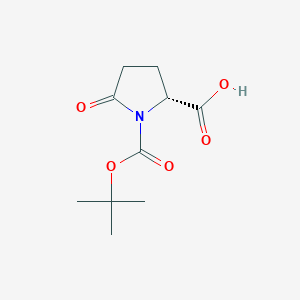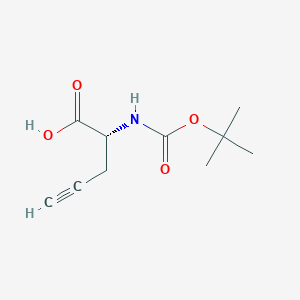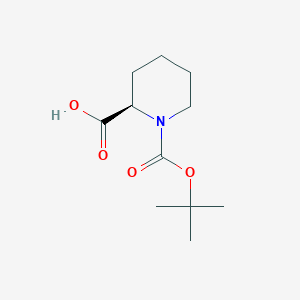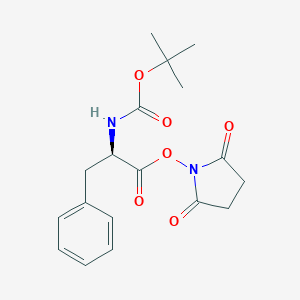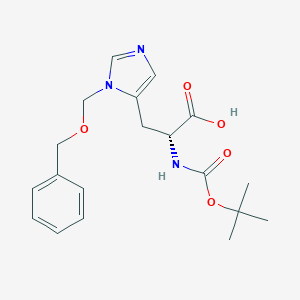
Boc-D-His(Bom)-OH
Übersicht
Beschreibung
Boc-D-His(Bom)-OH, also known as Nα-tert-Butyloxycarbonyl-Nπ-benzyloxymethyl-D-histidine, is a derivative of the amino acid histidine. This compound is commonly used in peptide synthesis as a protected form of histidine, where the tert-butyloxycarbonyl (Boc) group protects the amino group and the benzyloxymethyl (Bom) group protects the imidazole side chain. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Boc-D-His(Bom)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Biochemical Studies: Utilized in the study of enzyme-substrate interactions and protein structure-function relationships.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-His(Bom)-OH typically involves the protection of the amino and imidazole groups of histidine. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The imidazole side chain is then protected using benzyloxymethyl chloride under basic conditions. The resulting compound is purified through crystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The use of high-purity reagents and stringent quality control measures ensures the final product meets the required specifications for use in peptide synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-His(Bom)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Bom protecting groups using acids such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal, while hydrogen fluoride (HF) is used for Bom group removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used as coupling reagents in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
The major products formed from these reactions include deprotected histidine derivatives and peptide chains with histidine residues incorporated at specific positions.
Wirkmechanismus
The mechanism of action of Boc-D-His(Bom)-OH involves its role as a protected histidine derivative in peptide synthesis. The protecting groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the protecting groups are removed to yield the desired peptide or protein.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Boc-D-His(Bom)-OH include other protected histidine derivatives such as:
Fmoc-His(Bom)-OH: Uses the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Cbz-His(Bom)-OH: Uses the carbobenzoxy (Cbz) group for amino protection.
This compound is unique in its use of the Boc group for amino protection, which offers advantages in terms of stability and ease of removal under acidic conditions.
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-20-12-22(15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVKZCHCZSFTOJ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427019 | |
| Record name | Boc-D-His(Bom)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99310-01-7 | |
| Record name | Boc-D-His(Bom)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



